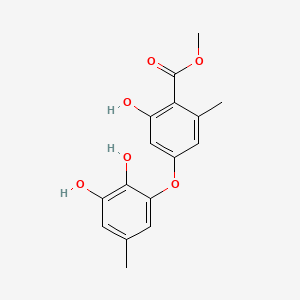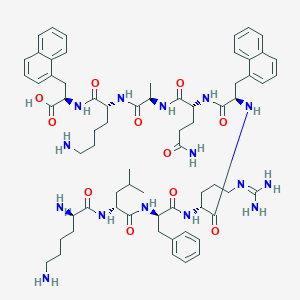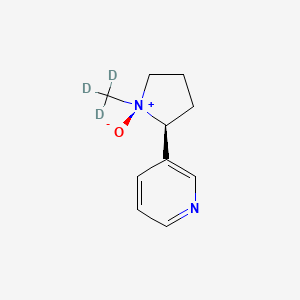
(1'S,2'S)-Nicotine 1'-Oxide-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1’S,2’S)-Nicotine 1’-Oxide-d3 is a deuterated derivative of nicotine 1’-oxide. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can be useful in various scientific studies, including metabolic and pharmacokinetic research. Nicotine 1’-oxide itself is a metabolite of nicotine, which is an alkaloid found in tobacco plants.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1’S,2’S)-Nicotine 1’-Oxide-d3 typically involves the oxidation of nicotine-d3. The deuterium-labeled nicotine can be synthesized by the reduction of nicotine using deuterium gas or deuterated reducing agents. The oxidation step can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
Industrial production of (1’S,2’S)-Nicotine 1’-Oxide-d3 would likely follow similar steps but on a larger scale. This would involve the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(1’S,2’S)-Nicotine 1’-Oxide-d3 can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other nicotine metabolites.
Reduction: Reduction can revert it back to nicotine-d3.
Substitution: The compound can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Deuterium gas, deuterated reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Further oxidized nicotine metabolites.
Reduction: Nicotine-d3.
Substitution: Various substituted nicotine derivatives.
科学的研究の応用
(1’S,2’S)-Nicotine 1’-Oxide-d3 has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its metabolic pathways and interactions with biological systems.
Medicine: Investigated for its pharmacokinetics and potential therapeutic effects.
Industry: Used in the development of deuterated drugs and other chemical products.
作用機序
The mechanism of action of (1’S,2’S)-Nicotine 1’-Oxide-d3 involves its interaction with nicotinic acetylcholine receptors in the nervous system. The deuterium labeling allows researchers to track its metabolic fate and understand its pharmacokinetics and dynamics in the body.
類似化合物との比較
Similar Compounds
Nicotine: The parent compound, widely studied for its effects on the nervous system.
Nicotine 1’-Oxide: The non-deuterated form, used in similar research applications.
Deuterated Nicotine: Used to study the effects of deuterium labeling on nicotine’s properties.
Uniqueness
(1’S,2’S)-Nicotine 1’-Oxide-d3 is unique due to its deuterium labeling, which provides distinct advantages in research, such as improved stability and the ability to trace metabolic pathways more accurately.
特性
分子式 |
C10H14N2O |
|---|---|
分子量 |
181.25 g/mol |
IUPAC名 |
3-[(1S,2S)-1-oxido-1-(trideuteriomethyl)pyrrolidin-1-ium-2-yl]pyridine |
InChI |
InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12-/m0/s1/i1D3 |
InChIキー |
RWFBQHICRCUQJJ-HIOFDTQASA-N |
異性体SMILES |
[2H]C([2H])([2H])[N@@+]1(CCC[C@H]1C2=CN=CC=C2)[O-] |
正規SMILES |
C[N+]1(CCCC1C2=CN=CC=C2)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


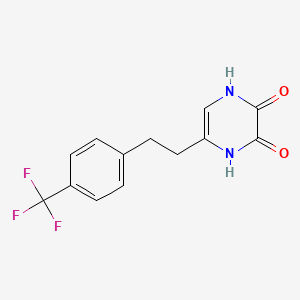
![N-[3-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide](/img/structure/B15141225.png)
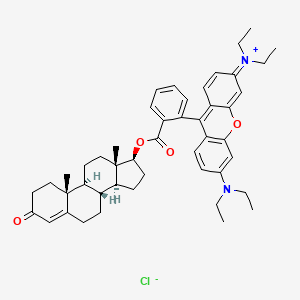
![N-[9-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15141233.png)


![(3S)-2-[(2S)-3,3-dimethyl-2-[(2S)-2-(methylamino)propanamido]butanoyl]-7-{[8-({1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]azetidin-3-yl}formamido)octyl]oxy}-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B15141248.png)


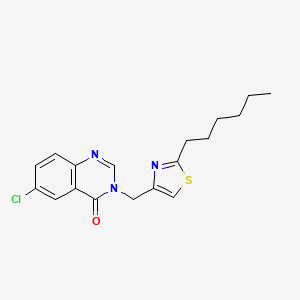
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,6R)-4-hydroxy-6-methyl-5-oxo-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]chromen-4-one](/img/structure/B15141288.png)
